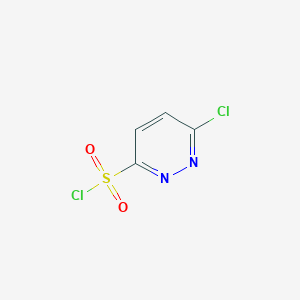

6-Chloropyridazine-3-sulfonyl chloride

Description

6-Chloropyridazine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted with a chlorine atom at position 6 and a sulfonyl chloride group at position 2. This compound is primarily utilized as a key intermediate in organic synthesis, particularly for introducing sulfonate or sulfonamide functionalities into target molecules . Its reactivity stems from the electron-withdrawing nature of the sulfonyl chloride group, which enhances the electrophilicity of the pyridazine ring, facilitating nucleophilic substitutions or coupling reactions.

Properties

CAS No. |

89391-73-1 |

|---|---|

Molecular Formula |

C4H2Cl2N2O2S |

Molecular Weight |

213.04 g/mol |

IUPAC Name |

6-chloropyridazine-3-sulfonyl chloride |

InChI |

InChI=1S/C4H2Cl2N2O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H |

InChI Key |

BYQJSWOXKAYRNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1S(=O)(=O)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

- Heterocyclic Core: Pyridazine (two adjacent nitrogen atoms) versus pyridine (one nitrogen).

- Substituent Effects: Halogens: Bromine (in 5-Bromo-6-chloropyridine-3-sulfonyl chloride) offers a larger atomic radius and polarizability compared to chlorine, which may influence nucleophilic displacement rates . Trifluoromethoxy Group: The -CF₃O group in 1804732-21-5 introduces strong electron-withdrawing effects and hydrophobicity, impacting solubility and biological activity .

Research Findings and Implications

- Drug Design : The pyridazine core in 6-Chloropyridazine-3-sulfonyl chloride may offer unique binding interactions in biologically active molecules due to its dual nitrogen atoms, which could enhance hydrogen-bonding capabilities compared to pyridine-based compounds .

- Agrochemicals : The trifluoromethoxy-substituted derivative (1804732-21-5) demonstrates how halogen and fluorinated groups improve pesticidal activity by resisting enzymatic degradation .

Preparation Methods

Reaction Overview

This method involves a two-step diazotization and chlorination sequence starting from 3-aminopyridine. The process, detailed in patent CN112830892A, proceeds as follows:

-

Diazotization : 3-Aminopyridine reacts with sodium nitrite (NaNO₂) in dilute hydrochloric acid (HCl) at 0–5°C to form a diazonium salt.

-

Fluoroborate Stabilization : The diazonium salt is stabilized using sodium fluoroborate (NaBF₄) or 40% fluoroboric acid (HBF₄), forming a diazonium fluoroborate intermediate.

-

Chlorination : The intermediate reacts with thionyl chloride (SOCl₂) in the presence of cuprous chloride (CuCl) at 0–5°C to yield 6-chloropyridazine-3-sulfonyl chloride.

Key Reaction Conditions:

Mechanistic Insights

-

Diazotization : The primary amine group of 3-aminopyridine is protonated in HCl, forming a diazonium ion upon reaction with NaNO₂.

-

Fluoroborate Formation : The diazonium ion reacts with NaBF₄ to stabilize the intermediate, preventing decomposition.

-

Chlorination : SOCl₂ acts as both a chlorinating agent and solvent, with CuCl catalyzing the substitution of the diazo group with Cl⁻.

Advantages and Limitations

-

Advantages : High yield (>90%), scalability, and avoidance of high-temperature distillation.

-

Limitations : Requires strict temperature control (<5°C) to minimize side reactions.

Direct Chlorination of Hydroxypyridine Sulfonic Acids

Process Description

Patent EP1048654A2 outlines a one-pot synthesis starting from 4-hydroxypyridine-3-sulfonic acid. The method uses phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) under reflux:

-

Chlorination : PCl₃ and Cl₂ sequentially replace hydroxyl groups on the pyridine ring and sulfonic acid moiety.

-

Workup : The product is extracted into toluene, washed, and purified via distillation.

Key Parameters:

Reaction Mechanism

-

PCl₃ Activation : PCl₃ reacts with the sulfonic acid group, forming a reactive intermediate.

-

Cl₂ Substitution : Chlorine gas replaces hydroxyl groups, with excess PCl₃ ensuring complete conversion.

Industrial Applicability

-

Scalability : Suitable for bulk production due to minimal intermediate isolation.

-

Environmental Impact : Halogen-free solvents (e.g., toluene) reduce waste toxicity.

Phosphorus Pentachloride (PCl₅) Mediated Synthesis

Traditional Approach

A classical method involves reacting pyridine-3-sulfonic acid with PCl₅ and phosphorus oxychloride (POCl₃):

-

Chlorination : PCl₅ and POCl₃ convert sulfonic acid to sulfonyl chloride.

-

Neutralization : The crude product is neutralized with NaHCO₃ and extracted into methyl tert-butyl ether (MTBE).

Performance Data:

Challenges

-

Side Reactions : Over-chlorination may occur without precise stoichiometry.

-

Cost : PCl₅ is more expensive than PCl₃.

Comparative Analysis of Methods

Key Findings

-

The diazotization route offers excellent yields but requires cryogenic conditions.

-

Direct chlorination using PCl₃/Cl₂ is more industrially viable due to lower costs and higher purity.

-

PCl₅-based methods are less favored due to handling difficulties and environmental concerns.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.